2-Benzylsulfanyl-5-cyclohexyl-5-ethyl-1,6-dihydrobenzo[h]quinazolin-4-one
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Overview
Description
2-(benzylsulfanyl)-5-cyclohexyl-5-ethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazolinones, including 2-(benzylsulfanyl)-5-cyclohexyl-5-ethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, typically involves the condensation of anthranilamide (2-aminobenzamide) with aldehydes or ketones. One efficient method utilizes graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and the use of environmentally friendly conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-5-cyclohexyl-5-ethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-5-cyclohexyl-5-ethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its effects on various biological systems.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-cyclohexyl-5-ethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, quinazolinone derivatives have been shown to inhibit kinases such as EGFR and VEGFR-2, which are involved in cell signaling pathways related to cancer . The compound may also induce apoptosis (programmed cell death) in cancer cells by disrupting the cell cycle and increasing reactive oxygen species (ROS) levels .
Comparison with Similar Compounds
Similar Compounds
2-thioquinazolin-4(3H)-ones: These compounds also exhibit dual EGFR/VEGFR-2 inhibitory activities and have been studied for their anticancer potential.
4(3H)-quinazolinones: These compounds have broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties.
Uniqueness
2-(benzylsulfanyl)-5-cyclohexyl-5-ethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is unique due to its specific structural features, such as the benzylsulfanyl group and the cyclohexyl and ethyl substituents. These structural elements may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Biological Activity
The compound 2-Benzylsulfanyl-5-cyclohexyl-5-ethyl-1,6-dihydrobenzo[h]quinazolin-4-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzyl sulfanyl group and a cyclohexyl ethyl substituent, which are critical for its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. Specifically, this compound has shown promising cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.60 - 17.30 | Induces apoptosis |
HCT-116 | 3.00 - 6.40 | Cell cycle arrest (G1) |
PC3 | Not specified | Cytotoxicity |
The compound's IC50 values indicate its potency in inhibiting cell growth, particularly in the MCF-7 and HCT-116 cell lines, which are commonly used models for breast and colorectal cancer studies, respectively .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis in HCT-116 cells, characterized by elevated levels of pro-apoptotic proteins such as Bax and reduced levels of anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : The compound effectively halted the cell cycle at the G1 phase in treated cells, preventing further proliferation. This was evidenced by a significant accumulation of cells in the G1 stage compared to untreated controls .
- Kinase Inhibition : Quinazolinone derivatives have been shown to inhibit various kinases involved in cancer progression. The specific inhibition profile for this compound suggests potential interactions with key signaling pathways that regulate cell survival and proliferation .
Case Studies
In a recent study published in Molecules, researchers synthesized various quinazolinone derivatives and evaluated their biological activities. Among these, the specific activity of this compound was assessed alongside other derivatives for comparative analysis .
Properties
Molecular Formula |
C27H30N2OS |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-cyclohexyl-5-ethyl-3,6-dihydrobenzo[h]quinazolin-4-one |
InChI |
InChI=1S/C27H30N2OS/c1-2-27(21-14-7-4-8-15-21)17-20-13-9-10-16-22(20)24-23(27)25(30)29-26(28-24)31-18-19-11-5-3-6-12-19/h3,5-6,9-13,16,21H,2,4,7-8,14-15,17-18H2,1H3,(H,28,29,30) |
InChI Key |
NEKIJDOCELLVQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)SCC4=CC=CC=C4)C5CCCCC5 |
Origin of Product |
United States |
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